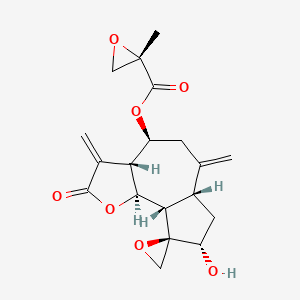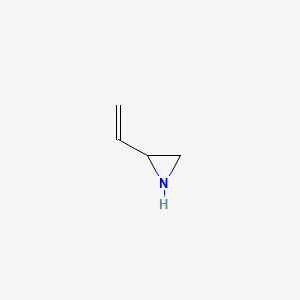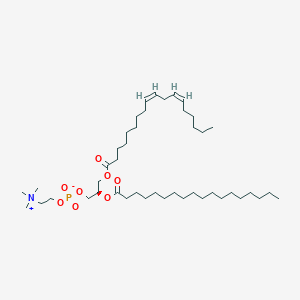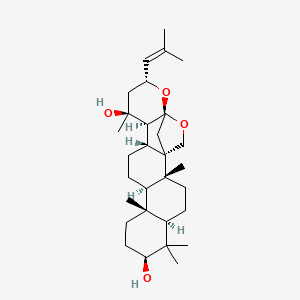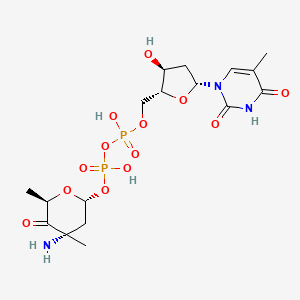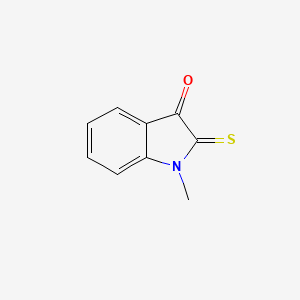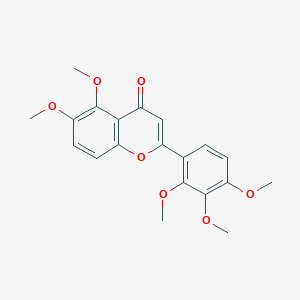
5,6,2',3',4'-Pentamethoxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,2',3',4'-Pentamethoxyflavone is a natural product found in Casimiroa tetrameria with data available.
Aplicaciones Científicas De Investigación
Presence in Natural Sources
5,6,2',3',4'-Pentamethoxyflavone has been identified in various natural sources. It is found in the glandular leaf exudate of the Oxlip, Primula Elatior L, among other flavones. The structure was substantiated by 2D NMR spectroscopy, suggesting the natural occurrence and structural complexity of this compound (Budzianowski & Wollenweber, 2007).
Antifungal and Antiproliferative Properties
The compound has shown promise in antifungal applications. Specifically, methoxylated flavones from citrus, including variants of pentamethoxyflavone, have demonstrated effectiveness in inhibiting the mycelial growth of Colletotrichum gloeosporioides, a significant plant pathogen, suggesting a potential role in plant protection and agricultural applications (Almada-Ruiz et al., 2003).
Additionally, polymethoxylated flavones including this compound have been isolated from cold-pressed orange oil and tangerine peel oil solids, displaying significant activity against various strains of carcinoma cells. This implies a potential application in the development of anticancer therapies (Chen, Montanari, & Widmer, 1997). Furthermore, derivatives of trimethoxyflavones, including variants of pentamethoxyflavone, have been synthesized and evaluated for anti-proliferative activity against human cancer cell lines, highlighting the compound's potential in cancer treatment research (Su et al., 2021).
Biological Activities and Applications
A study on polymethoxyflavones in the peel of Citrus reticulata 'Chachi' highlighted that these compounds exhibit various biological activities. Specifically, certain derivatives demonstrated potent sterol regulatory element-binding proteins inhibition activity and strong antiproliferative activity against tumor cell lines. The number of methoxy groups significantly affected their ability to inhibit NO production, suggesting potential in therapeutic applications (Duan et al., 2017).
5-Hydroxy polymethoxyflavones, a class related to pentamethoxyflavone, have been studied for their inhibitory effects on colon cancer cells. These compounds were more effective than their permethoxylated counterparts, hinting at the critical role of the hydroxyl group in their activity. The variations in cell cycle arrest and apoptosis induction among different 5-hydroxy polymethoxyflavones suggest diverse mechanisms of action, potentially offering targeted therapeutic approaches (Qiu et al., 2010).
Propiedades
Número CAS |
113738-80-0 |
|---|---|
Fórmula molecular |
C20H20O7 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
5,6-dimethoxy-2-(2,3,4-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C20H20O7/c1-22-14-9-8-13-17(19(14)25-4)12(21)10-16(27-13)11-6-7-15(23-2)20(26-5)18(11)24-3/h6-10H,1-5H3 |
Clave InChI |
RXRZZDZJENMNEF-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3OC)OC)OC)OC |
SMILES canónico |
COC1=C(C(=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3OC)OC)OC)OC |
Sinónimos |
5,6,2',3',4'-pentamethoxyflavone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



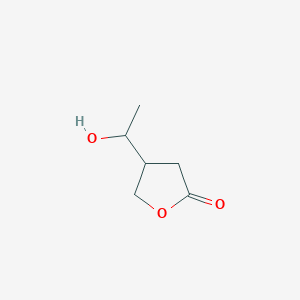
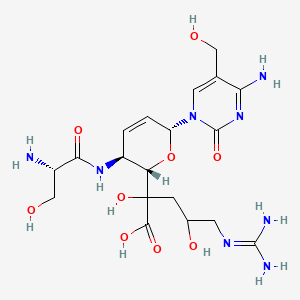
![(3R)-6-[(1R,4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B1254780.png)
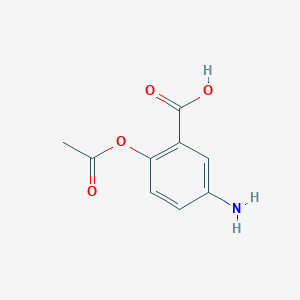
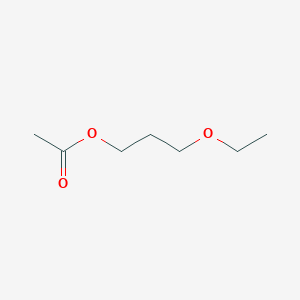
![8-Azabicyclo[3.2.1]octane-2,6-diol 6-acetate](/img/structure/B1254785.png)
